An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid (CAS 98-78-2)
An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid (CAS 98-78-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxocyclopentanecarboxylic acid, identified by CAS number 98-78-2, is a versatile bifunctional organic compound featuring a five-membered cyclopentanone ring substituted with a carboxylic acid group at the 3-position.[1] This unique arrangement of a ketone and a carboxylic acid makes it a valuable building block and intermediate in organic synthesis. Its utility is particularly notable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the two functional groups allow for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its relevance in drug development.
Chemical and Physical Properties
3-Oxocyclopentanecarboxylic acid is typically a white to off-white crystalline solid.[2][3] It is a moderately weak acid, a characteristic dictated by its carboxylic acid functional group.[3] The compound's bifunctionality influences its solubility and reactivity, making it a subject of interest for various synthetic applications.[1]
Table 1: Physical and Chemical Properties of 3-Oxocyclopentanecarboxylic acid
| Property | Value | Source(s) |
| CAS Number | 98-78-2 | [4] |
| Molecular Formula | C₆H₈O₃ | [4] |
| Molecular Weight | 128.13 g/mol | [4][5] |
| Appearance | White to almost white powder/crystal | [2][3] |
| Melting Point | 59-62 °C (lit.) | [2][6] |
| Boiling Point | 150 °C / 1.5 mmHg (lit.) | [2][7] |
| pKa (Predicted) | 4.62 ± 0.20 | [3][7] |
| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [3][7] |
| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid | [4] |
| Synonyms | Cyclopentanone-3-carboxylic acid, 3-ketocyclopentanecarboxylic acid | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Oxocyclopentanecarboxylic acid. The following table summarizes key spectroscopic information.
Table 2: Spectroscopic Data for 3-Oxocyclopentanecarboxylic acid
| Spectroscopy | Data | Source(s) |
| Infrared (IR) Spectrum | A digitized spectrum is available from the Coblentz Society's collection, measured on a solid (KBr disc). | [8] |
| InChI | InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9) | |
| InChIKey | RDSNBKRWKBMPOP-UHFFFAOYSA-N | |
| SMILES | OC(=O)C1CCC(=O)C1 |
Synthesis and Experimental Protocols
A common and efficient method for synthesizing the core ring structure of this and related compounds is the Dieckmann condensation.[9][10] This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[10]
Experimental Protocol: Synthesis via Dieckmann Condensation of Diethyl Adipate
This protocol describes a general, solvent-free approach to the Dieckmann condensation of diethyl adipate, which, after hydrolysis and decarboxylation, yields a cyclopentanone structure, a precursor to the target molecule.[11][12]
Objective: To synthesize ethyl 2-oxocyclopentane-1-carboxylate, a key intermediate.
Materials:
-
Diethyl adipate
-
Potassium tert-butoxide (t-BuOK), powdered[12]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[12]
-
Mortar and pestle
-
Desiccator
-
Distillation apparatus
Procedure:
-
In a mortar, combine diethyl adipate and powdered potassium tert-butoxide.[12]
-
Grind the mixture with a pestle at room temperature for approximately 10 minutes until a solidified reaction mixture is formed.[12]
-
Transfer the solidified mixture to a desiccator and let it stand for 60 minutes to allow the reaction to complete and the formed tert-butanol to evaporate.[12]
-
Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate.[12]
-
The resulting product, ethyl 2-oxocyclopentane-1-carboxylate, can then be isolated directly by distillation from the reaction mixture.[11]
-
Subsequent hydrolysis of the ester followed by decarboxylation (typically by heating with acid) would yield cyclopentanone. Further functionalization is required to introduce the carboxylic acid at the 3-position.
Applications in Drug Development & Biological Relevance
3-Oxocyclopentanecarboxylic acid and its derivatives are significant in medicinal chemistry, primarily as precursors for the synthesis of prostaglandins and their analogues.[13] Prostaglandins are lipid compounds with diverse hormone-like effects, involved in processes such as inflammation, blood flow, and the formation of blood clots.[14]
Role in Prostaglandin Synthesis
Prostaglandins are synthesized in the body from arachidonic acid via the cyclooxygenase (COX) pathway, leading to an unstable intermediate, PGH₂.[14] This intermediate is then converted into various prostaglandins, including PGE₂ and PGD₂.[14] These can be further dehydrated to form cyclopentenone prostaglandins (cyPGs), such as PGA₂ and PGJ₂.[15] The cyclopentanone core of 3-Oxocyclopentanecarboxylic acid makes it a valuable starting material for the total synthesis of these biologically active molecules.[16] These cyPGs are known to have potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[15]
Use as a Synthetic Intermediate
The compound serves as a starting material in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of intermediates for compounds targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often overexpressed in cancer cells.[17] The ability to selectively modify the ketone or the carboxylic acid group allows for the construction of complex molecular scaffolds necessary for drug candidates.
Safety and Handling
3-Oxocyclopentanecarboxylic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[7][18]
Table 3: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| Acute Toxicity, Oral | - | Harmful if swallowed | [18] |
| Specific target organ toxicity — single exposure | - | May cause respiratory irritation | [18] |
Handling Recommendations:
-
Use in a well-ventilated area.[19]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[18]
-
Avoid breathing dust.[18]
-
Wash hands thoroughly after handling.[18]
-
Store in a cool, dry, and well-ventilated place with the container tightly closed.[19]
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move to fresh air.[18] If swallowed, rinse mouth and seek medical attention if symptoms persist.[18]
References
- 1. CAS 98-78-2: 3-Oxocyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 2. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 3. 3-Oxocyclopentanecarboxylic acid (98-78-2) for sale [vulcanchem.com]
- 4. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-オキソ-1-シクロペンタンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Oxocyclopentanecarboxylic acid | CAS#:98-78-2 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. Cyclopentanecarboxylic acid, 3-oxo- [webbook.nist.gov]
- 9. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 10. jk-sci.com [jk-sci.com]
- 11. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Solved tion. We found, however, that the reaction of diethyl | Chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. fishersci.com [fishersci.com]
- 19. 3-Oxocyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
